3-Phenoxycyclobutanamine hydrochloride, trans, trans
Description
3-Phenoxycyclobutanamine hydrochloride, trans, trans is a cyclobutane-based amine derivative with a phenoxy substituent at the 3-position of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQRSWFGPZVDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-54-0 | |
| Record name | (1R,3R)-3-phenoxycyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxycyclobutanamine hydrochloride, trans, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenoxy-substituted cyclobutanone with ammonia or an amine source in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxycyclobutanamine hydrochloride, trans, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycyclobutanone, while reduction can produce phenoxycyclobutanol.
Scientific Research Applications
3-Phenoxycyclobutanamine hydrochloride, trans, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxycyclobutanamine hydrochloride, trans, trans involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular parameters of 3-Phenoxycyclobutanamine hydrochloride, trans, trans and its analogs:
*Theoretical values for this compound are derived from its molecular formula.
Key Observations:
- Substituent Effects: The phenoxy group in the target compound introduces bulkier aromaticity compared to smaller substituents like methoxy or hydroxy. This may reduce solubility in aqueous media but enhance lipid membrane permeability .
- Molecular Weight : The bromo-fluoro-phenyl analog (280.57 g/mol) has the highest molecular weight due to halogen atoms, while methoxy-substituted derivatives are lighter (137.61 g/mol) .
- Stereochemistry : Trans configurations are common in cyclobutanamine derivatives to minimize steric strain, as seen in trans-3-hydroxy-3-methylcyclobutane analogs .
Physicochemical Properties
- Purity : Most commercial analogs (e.g., trans-3-methoxycyclobutanamine hydrochloride) are available at ≥97% purity, suggesting rigorous synthesis protocols .
- Physical Form : Solid forms dominate, likely due to hydrochloride salt stabilization .
- Solubility: Limited data are available, but hydroxy- and methoxy-substituted analogs may exhibit better aqueous solubility than aromatic derivatives .
Limitations and Knowledge Gaps
- Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
- Pharmacokinetic or toxicity profiles remain unaddressed due to insufficient evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
